2-Hydroxy-4-methyl-3,5-dinitropyridine
Overview
Description
2-Hydroxy-4-methyl-3,5-dinitropyridine is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of nitro groups and a hydroxyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The methyl group at the 4-position distinguishes it from other nitropyridines. This compound is of interest due to its potential applications in various chemical reactions and its structural properties .
Synthesis Analysis
The synthesis of derivatives of 2-hydroxy-3,5-dinitropyridine has been explored in several studies. For instance, the treatment of 2-hydroxy-3,5-dinitropyridine with secondary or tertiary amines followed by aminomethylation in the presence of an acid leads to the formation of complex cyclic structures such as 6-substituted 4,8-dinitro-2,6diazatricyclo[6.4.0.0]dodecane-3,11-diones . Additionally, Mannich condensation of the hydride adduct of 2-hydroxy-3,5-dinitropyridine with formaldehyde and primary amines results in a series of 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives . These synthetic routes highlight the reactivity of the hydroxy-dinitropyridine scaffold and its utility in constructing more complex nitrogen-containing heterocycles.
Molecular Structure Analysis
The molecular structure of 2-hydroxy-3,5-dinitropyridine and its derivatives has been studied using various spectroscopic methods and theoretical calculations. NMR spectroscopy has been extensively used to characterize the structure of synthesized compounds . Theoretical methods, such as density functional theory (DFT), have been employed to optimize the molecular structures and predict the most stable conformers . Intramolecular hydrogen bonding and resonance effects have been observed to influence the co-planarity of the molecular structure, which is crucial for understanding the reactivity and physical properties of these compounds .
Chemical Reactions Analysis
The reactivity of 2-hydroxy-3,5-dinitropyridine has been explored in various chemical reactions. For example, its oxidative nitration in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine, which can further react with sodium hydroxide to form diaquasodium bis(2-ethoxy-3-hydroxy-4,6-dinitropyridinate) . Additionally, the compound has been used in the synthesis of substituted N-benzoyliminopyridinium ylides, showcasing its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-3,5-dinitropyridine and its derivatives have been investigated through experimental and computational studies. Single crystal X-ray diffraction has been used to determine the crystal structures of related compounds, revealing insights into their geometric parameters and hydrogen bonding patterns . Vibrational spectroscopy and electronic absorption spectroscopy have been utilized to characterize the compounds further, and the acidic dissociation constant of a derivative has been evaluated . The nonlinear optical (NLO) activity of 2-hydroxy-3,5-dinitropyridine has also been studied, confirming its potential in NLO applications .
Scientific Research Applications
Synthesis and Structural Analysis
2-Hydroxy-4-methyl-3,5-dinitropyridine serves as a precursor in the synthesis of various nitrogen-rich compounds. For instance, it is involved in the formation of 2,6-diazatricyclododecanes and 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives through reactions with secondary or tertiary amines and an aminomethylating mixture (Morozova et al., 2012) (Ivanova et al., 2013). These synthesized compounds have been structurally confirmed through NMR spectroscopy.
Vibrational Spectroscopy and Nonlinear Optical Activity
The molecule undergoes a detailed conformational analysis to predict its most stable structure using density functional theory (DFT). Vibrational frequencies, natural atomic charge distribution, and thermodynamic properties have been calculated. This study also involves examining the molecule's nonlinear optical (NLO) activity, revealing its potential in this domain (Asath et al., 2016).
Synthesis of Derivatives and Antiprotozoal Activity
This compound is also integral in synthesizing bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, highlighting its role in generating compounds with significant DNA binding affinity and antiprotozoal activity (Ismail et al., 2008).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The relevant paper retrieved discusses a simple one-pot method for the synthesis of 7-R-1,5-dinitro-3,7-diaza-bicyclo [3.3.1]nonan-2-one derivatives from 2-hydroxy-3,5-dinitropyridine .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-methyl-3,5-dinitropyridine, also known as 4-methyl-3,5-dinitro-1H-pyridin-2-one, is the respiratory system . This compound is known to cause respiratory irritation .
Mode of Action
It is known to cause irritation in the respiratory system . This could be due to its interaction with certain receptors or enzymes in the respiratory tract, leading to an inflammatory response.
Result of Action
The primary result of the action of this compound is respiratory irritation . This can lead to symptoms such as coughing, wheezing, and shortness of breath. At the cellular level, the compound may cause inflammation and damage to the cells of the respiratory tract.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are yet to be identified.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-methyl-3,5-dinitro-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-3-4(8(11)12)2-7-6(10)5(3)9(13)14/h2H,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXHBCMRXSTLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395434 | |
Record name | AC1MW0ZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15889-26-6 | |
Record name | AC1MW0ZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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